2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole
Description
Properties
Molecular Formula |
C8H4BrClN2O |
|---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H4BrClN2O/c9-7-3-5(10)1-2-6(7)8-12-11-4-13-8/h1-4H |
InChI Key |
YSCJDGBELAIESD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C2=NN=CO2 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Aryl Hydrazides with Phosphorus Oxychloride
- Starting Materials: 2-bromo-4-chlorobenzoic acid or its hydrazide derivative.
- Reagents: Phosphorus oxychloride (POCl₃) as a dehydrating agent.
- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.
- Conditions: Reflux for several hours (typically 4–8 hours).
- Work-up: Cooling followed by neutralization to precipitate the product.
- Yield: Generally high, with good purity.
Mechanism: The hydrazide reacts with POCl₃ to form an intermediate acyl chloride, which undergoes intramolecular cyclization to yield the oxadiazole ring.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-bromo-4-chlorobenzohydrazide + POCl₃ | Formation of acyl chloride intermediate |
| 2 | Reflux in DMF | Cyclization to 1,3,4-oxadiazole ring |
| 3 | Cooling and neutralization | Precipitation of final product |
This method is widely used due to its simplicity and efficiency for preparing this compound.
Reaction of Aryl Acids with Hydrazines Followed by Cyclization
- Starting Materials: 2-bromo-4-chlorobenzoic acid and hydrazine hydrate.
- Procedure: Formation of aryl hydrazide by reaction of acid with hydrazine, followed by cyclodehydration.
- Cyclodehydrating Agents: Besides POCl₃, other agents such as phosphorus pentachloride, thionyl chloride, or carbodiimide derivatives (e.g., EDC·HCl) can be used.
- Advantages: Carbodiimide-based methods offer milder conditions and regioselectivity.
- Example: Using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) as a dehydrating agent provides high yields and cleaner reactions without corrosive byproducts.
Microwave-Assisted Cyclodehydration
- Method: Cyclization of 1,2-diacylhydrazines under microwave irradiation using silica-supported dichlorophosphate as a dehydrating agent.
- Benefits: Rapid reaction times, solvent-free conditions, environmentally friendly.
- Scope: Suitable for various substituted oxadiazoles including halogenated phenyl derivatives.
- Yields: High yields (70–92%) reported for similar oxadiazole derivatives.
Comparative Table of Preparation Methods
Research Findings and Notes
- The POCl₃ method remains the most commonly used industrial and laboratory synthesis route due to its efficiency in cyclodehydration and high yields.
- Carbodiimide reagents such as EDC·HCl offer advantages in regioselectivity and environmental impact , avoiding harsh reagents like POCl₃.
- Microwave-assisted methods and visible-light photocatalysis represent modern, greener alternatives that reduce reaction times and hazardous waste.
- The presence of halogen substituents (bromo and chloro) on the phenyl ring requires careful control of reaction conditions to avoid side reactions such as dehalogenation or unwanted substitutions.
- Characterization of the product typically involves NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the oxadiazole ring formation and substitution pattern.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-oxadiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Biological Activity Spectrum
The 1,3,4-oxadiazole scaffold, including derivatives like 2-(2-bromo-4-chlorophenyl)-1,3,4-oxadiazole, has shown a broad spectrum of biological activities:
- Anticancer Properties : Studies indicate that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, one study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and melanoma cells, with inhibition rates exceeding 80% . The mechanism often involves interference with angiogenesis and cell cycle progression.
- Antimicrobial Effects : The compound has been tested against multiple bacterial strains and fungi. In vitro studies revealed that it exhibits potent antimicrobial activity, attributed to its ability to disrupt bacterial cell wall synthesis and membrane integrity .
- Anti-inflammatory Activity : Research has shown that oxadiazole derivatives can significantly reduce inflammation in experimental models. For example, a study involving carrageenan-induced paw swelling in rats demonstrated that certain oxadiazole derivatives had anti-inflammatory effects comparable to standard treatments like Indomethacin .
Case Studies
Agricultural Applications
Oxadiazoles have also been explored for their potential as agrochemicals:
- Herbicides and Insecticides : Compounds containing the oxadiazole moiety have been investigated for their effectiveness as herbicides and insecticides. Their ability to disrupt biological processes in pests makes them valuable in agricultural settings .
Material Science
The unique chemical properties of this compound allow for its use in material science:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and exerting therapeutic effects. The exact pathways involved can be elucidated through molecular docking studies and biological assays.
Comparison with Similar Compounds
Anticancer Activity
Insights: The target compound’s bromo and chloro groups may enhance DNA intercalation or protein binding compared to nitro or amino substituents, but cytotoxicity data is needed for validation.
Antimicrobial Activity
Insights : The chloro group’s lipophilicity may improve membrane permeability, but thioether derivatives (e.g., 5g) show superior fungicidal activity due to sulfur’s nucleophilic reactivity.
CNS Depressant Activity
| Compound | Substituents | Efficacy (vs. Standard) | Reference |
|---|---|---|---|
| This compound | 2-Br, 4-Cl | Not reported | - |
| XIV () | 4-NO₂, 4-Cl | 80% seizure inhibition | |
| XV () | 4-NO₂, 4-NO₂ | 85% seizure inhibition |
Insights : EWGs at both C2 and C5 positions (e.g., nitro) maximize CNS activity. The target compound’s bromo group may offer a balance between potency and metabolic stability.
Biological Activity
The compound 2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole is part of a larger class of oxadiazole derivatives that have garnered significant attention due to their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this specific compound, along with relevant case studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The resulting oxadiazole compounds can then be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant growth inhibition against several cancer cell lines. A notable example includes the compound 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole which demonstrated over 95% growth inhibition in assays against prostate and breast cancer cell lines .
| Compound | Cancer Cell Line | Growth Inhibition (%) |
|---|---|---|
| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | PC-3 (Prostate) | 98.74 |
| This compound | SNB-75 (CNS) | TBD |
Anti-inflammatory Activity
Oxadiazole derivatives have also been evaluated for their anti-inflammatory properties. In animal models, compounds similar to this compound exhibited significant reductions in paw edema induced by inflammatory agents. For instance, one study reported that certain derivatives showed anti-inflammatory activity comparable to indomethacin .
Analgesic Activity
In addition to anti-inflammatory effects, analgesic properties have been observed. Compounds with structural similarities to this compound were tested for their ability to alleviate pain in rat models. Results indicated that several derivatives provided effective pain relief without significant ulcerogenic effects .
The biological activities of 1,3,4-oxadiazoles are often attributed to their ability to interact with various biological targets. For example:
- Inhibition of Enzymes : Some oxadiazoles inhibit cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways .
- Cell Cycle Disruption : Certain derivatives induce apoptosis in cancer cells by disrupting cell cycle progression through interactions with specific kinases .
Case Studies
- Anti-inflammatory Study : A study involving rats treated with various oxadiazole derivatives found that those with a para-substituted phenyl group exhibited significant reductions in gastric mucosal damage while maintaining anti-inflammatory efficacy .
- Anticancer Research : A series of synthesized oxadiazoles were screened against multiple cancer cell lines by the National Cancer Institute. The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutics .
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-Bromo-4-chlorophenyl)-1,3,4-oxadiazole derivatives?
A five-step synthesis route is commonly employed, starting with ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate. Key steps include cyclization to form the oxadiazole core and subsequent functionalization via thioether linkages. Characterization is achieved using NMR, NMR, and HRMS, with X-ray crystallography confirming structural details (e.g., monoclinic system, space group ) .
Q. Which analytical techniques are critical for confirming the structure and purity of oxadiazole derivatives?
Multinuclear NMR (, ) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular identity. X-ray single-crystal diffraction provides definitive structural confirmation, including bond angles and packing arrangements. For example, the compound 5a crystallized with , validated via crystallographic data .
Q. How are preliminary biological activities (e.g., fungicidal/herbicidal) screened for these compounds?
Bioassays against plant pathogens (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani) are conducted at concentrations such as 50 µg/mL. Inhibition rates (>50%) and unique effects (e.g., bleaching in weeds) are quantified. Activity trends are linked to substituents, such as bromo or chloro groups on the benzylthio moiety .
Advanced Research Questions
Q. What computational strategies predict the interaction of oxadiazole derivatives with target enzymes like succinate dehydrogenase (SDH)?
Molecular docking (e.g., using PDB: 2FBW) identifies binding orientations. For example, compound 5g mimics penthiopyrad’s interactions with SDH, where the carbonyl group forms hydrogen bonds with Arg43 and Tyr57. This approach prioritizes derivatives with optimized binding affinities .
Q. How can structural modifications enhance bioactivity while minimizing toxicity?
Structure-activity relationship (SAR) studies highlight the role of electron-withdrawing groups (e.g., -CF, -Br) in boosting fungicidal activity. Replacing the 4-chlorophenyl group with a 4-bromobenzylthio moiety improved bleaching effects in weeds, suggesting redox-related mechanisms .
Q. What methodologies resolve contradictions in bioactivity data across structurally similar derivatives?
Comparative SAR analysis and dose-response studies clarify substituent effects. For instance, compound 5e (3-chloro substitution) showed lower activity than 5g (4-bromo substitution), indicating positional sensitivity. Redocking studies and in vitro enzyme inhibition assays further validate hypotheses .
Q. How are reaction conditions optimized for challenging synthetic steps (e.g., cyclization or halogenation)?
Controlled temperature (e.g., 80–100°C) and catalysts (e.g., POCl) improve cyclization efficiency. For halogenation, selective bromination at the 2-position is achieved using N-bromosuccinimide (NBS) under inert conditions. Reaction progress is monitored via TLC and LC-MS .
Q. What strategies address low solubility or stability in oxadiazole-based compounds during in vitro assays?
Co-solvents (e.g., DMSO-water mixtures) or pro-drug formulations enhance solubility. Stability is assessed via accelerated degradation studies (pH 3–9, 40°C), with LC-MS identifying breakdown products. Crystallinity, confirmed via XRD, also correlates with stability .
Data Analysis & Mechanistic Insights
Q. How do crystallographic data inform the design of oxadiazole derivatives with improved binding kinetics?
Crystal structures reveal non-covalent interactions (e.g., π-π stacking, halogen bonds) critical for target engagement. For example, the planar oxadiazole ring in 5a facilitates hydrophobic interactions with enzyme active sites, guiding substitutions to enhance van der Waals contacts .
Q. What in silico tools are used to predict pharmacokinetic properties (e.g., logP, bioavailability)?
Software like SwissADME or MOE calculates physicochemical parameters. For instance, introducing a trifluoromethyl group increases logP, improving membrane permeability but requiring balance with solubility. MD simulations further assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
